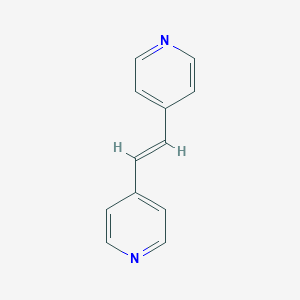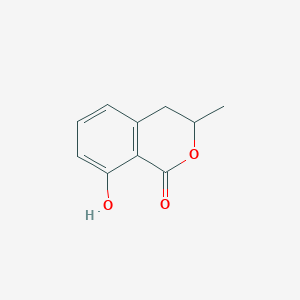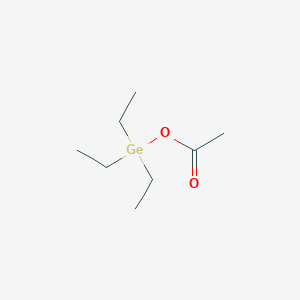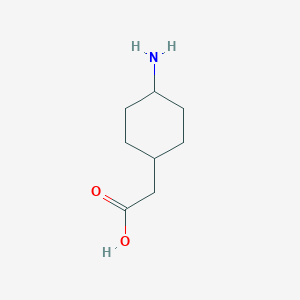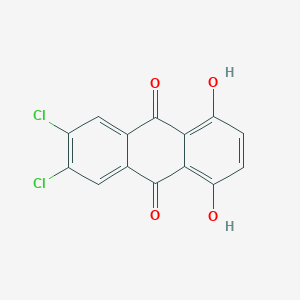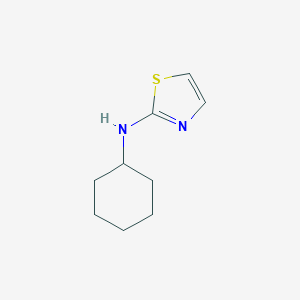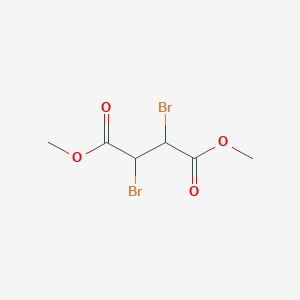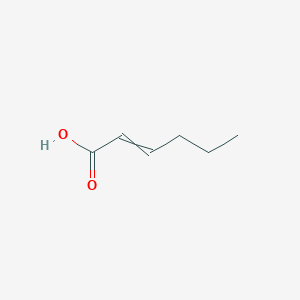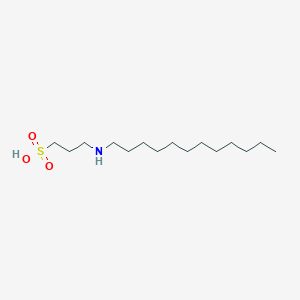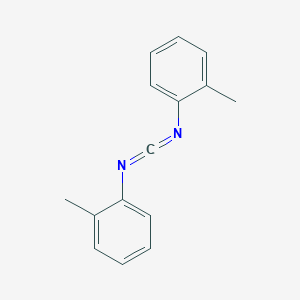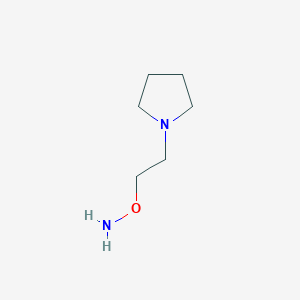
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine, also known as PEHA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine acts as a reducing agent by donating electrons to the substrate, which leads to the reduction of the substrate. This mechanism has been used in the synthesis of metal nanoparticles, where o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is used as a reducing agent to produce stable and uniform nanoparticles.
Effets Biochimiques Et Physiologiques
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have antioxidant properties and can scavenge free radicals. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. In addition, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have anti-inflammatory properties and can reduce inflammation in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is a versatile compound that can be used in various scientific research applications. It is easy to synthesize and has a high purity, which makes it an ideal compound for lab experiments. However, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine in scientific research. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the synthesis of novel materials, such as metal-organic frameworks and coordination polymers. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can also be used in the development of new drugs for the treatment of cancer and other diseases. Furthermore, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the study of the mechanism of action of different enzymes and proteins, which can lead to the development of new therapies and treatments.
Méthodes De Synthèse
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be synthesized using different methods, including the reaction of hydroxylamine with 2-pyrrolidinone or reaction of hydroxylamine with 2-pyrrolidone-5-carboxylic acid. These methods have been used to produce high yields of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine with purity greater than 95%.
Applications De Recherche Scientifique
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been used in various scientific research applications, including the synthesis of metal nanoparticles, as a reducing agent in organic synthesis, and as a ligand in coordination chemistry. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been used in the study of the mechanism of action of different enzymes and proteins.
Propriétés
Numéro CAS |
1123-05-3 |
|---|---|
Nom du produit |
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2 |
Clé InChI |
PYXHZSPWJIANNK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCON |
SMILES canonique |
C1CCN(C1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



